
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Overview
Description
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (C₁₅H₂₂O₂, molecular weight 234.33 g/mol) is a sterically hindered phenolic aldehyde characterized by two tert-butyl groups at the 3- and 5-positions and a hydroxyl group at the 2-position of the benzaldehyde ring . Its IUPAC InChIKey is RRIQVLZDOZPJTH-UHFFFAOYSA-N, and it has a CAS registry number of 37942-07-6. The compound exhibits a sublimation enthalpy (ΔsubH°) of 96.0 ± 0.5 kJ/mol at standard conditions .
This aldehyde is widely used in coordination chemistry for synthesizing Schiff bases and metal complexes, particularly with transition metals (e.g., Cu(II), Zn(II), Sn(IV)) and actinides (e.g., UO₂(VI)) . Its bulky tert-butyl groups enhance solubility in organic solvents and stabilize metal complexes through steric protection and electronic effects .
Preparation Methods
3,5-Di-tert-butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the substitution reaction of toluene derivatives. Specifically, 3,5-di-tert-butylphenol can undergo a Duff reaction to yield this compound . Another method involves the reaction of 3,5-di-tert-butylphenyl ether with iodine and subsequent reduction to obtain the target compound .
Chemical Reactions Analysis
3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are useful intermediates in the synthesis of metal complexes.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include sodium borohydride for reduction, and various amines for condensation reactions. Major products formed include Schiff bases, alcohols, and carboxylic acids.
Scientific Research Applications
Antioxidant Formulations
DTBHA is widely recognized for its antioxidant properties . It is used in the formulation of antioxidants for food and cosmetic products, helping to extend shelf life and maintain quality. The compound's ability to scavenge free radicals makes it essential in preventing oxidative damage in various formulations.
Pharmaceutical Applications
In the pharmaceutical industry, DTBHA serves as an intermediate in the synthesis of various drugs. Its derivatives are studied for potential therapeutic properties, including antibacterial and antiviral activities. For instance, research has demonstrated its effectiveness against influenza viral proteins . The compound is also involved in synthesizing metal complexes that can exhibit biological activity, enhancing the development of new medications.
Polymer Stabilization
DTBHA plays a crucial role in polymer chemistry , acting as a stabilizer in the production of polymers. It prevents degradation and improves the durability of materials used in packaging and construction. This application aligns with sustainability goals by contributing to the development of longer-lasting materials.
Research in Organic Chemistry
As a reagent in organic synthesis , DTBHA allows researchers to explore new chemical reactions and develop innovative compounds. It is particularly valuable in synthesizing Schiff base ligands, which are critical for forming metal complexes used in various catalytic processes . The compound undergoes condensation reactions with amino-containing compounds to yield these ligands, facilitating further research into their catalytic properties.
Environmental Applications
DTBHA is also being investigated for its potential use in formulating environmentally friendly products , such as biodegradable plastics. This aligns with current trends towards sustainability and reducing environmental impact across industries.
Biochemical Analysis
Research indicates that DTBHA interacts with biological systems through various biochemical pathways. It has been shown to have antibacterial activity and is involved in synthesizing manganese (III)-salen complexes . These complexes are significant in catalysis and medicinal chemistry.
Quantum Chemical Studies
A study published on the quantum chemical properties of DTBHA provided insights into its molecular structure and potential interactions at the atomic level. This research highlights the compound's versatility and its implications for future applications in drug development and materials science .
Chemical Reactions Involving DTBHA
Reaction Type | Description |
---|---|
Condensation | Forms Schiff bases with amines, useful for metal complex synthesis |
Oxidation | Aldehyde group can be oxidized to form carboxylic acids |
Reduction | Aldehyde group can be reduced to form alcohols using reducing agents |
Substitution | Hydroxyl group can participate in substitution reactions |
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde involves its ability to form Schiff bases through condensation reactions with amines. These Schiff bases can then coordinate with metal ions to form metal complexes. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes . It is also structurally related to 3,5-di-tert-butylcatechol, which is known to interact with calcium channels in muscle cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key Comparisons:
- 3-Hydroxybenzaldehyde (C₇H₆O₂, 122.12 g/mol): Lacks tert-butyl groups, leading to lower molecular weight and higher water solubility. The hydroxyl group at the 3-position reduces steric hindrance, making it more reactive in electrophilic substitutions .
- 4-Hydroxybenzaldehyde (C₇H₆O₂, 122.12 g/mol): The para-hydroxyl group enables applications in polymers and flavoring agents but offers minimal steric protection in coordination chemistry compared to 3,5-di-tert-butyl derivatives .
- 3,5-Di-tert-butylbenzaldehyde (C₁₅H₂₂O, 232.36 g/mol): Similar steric bulk but lacks the hydroxyl group, limiting its ability to form chelated metal complexes. Both compounds exhibit low water solubility due to tert-butyl groups .
Table 1: Comparative Physical Properties
Compound | Molecular Weight (g/mol) | Sublimation ΔsubH° (kJ/mol) | Water Solubility | Key Structural Features |
---|---|---|---|---|
3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 234.33 | 96.0 ± 0.5 | Low | Ortho-hydroxyl, tert-butyl groups |
3-Hydroxybenzaldehyde | 122.12 | N/A | Moderate | Meta-hydroxyl, no tert-butyl |
4-Hydroxybenzaldehyde | 122.12 | N/A | Moderate | Para-hydroxyl, no tert-butyl |
3,5-Di-tert-butylbenzaldehyde | 232.36 | N/A | Low | tert-butyl groups, no hydroxyl |
Schiff Base Formation
This compound readily condenses with amines (e.g., o-phenylenediamine, thiosemicarbazides) to form Schiff bases. These reactions achieve high yields (79–90%) in methanol with catalytic acetic acid . In contrast, less hindered aldehydes like 4-nitrobenzaldehyde require similar conditions but produce less stable ligands due to reduced steric protection .
Metal Complexation
The compound forms redox-active Zn(II) complexes where electron transfer occurs via ligands rather than the metal center, a feature attributed to the electron-donating tert-butyl groups . Comparatively, 3-hydroxybenzaldehyde-derived complexes are less stable and rarely used in electrochemical applications .
Steric and Solubility Effects
Despite its hydroxyl group, this compound exhibits low water solubility, akin to 3,5-di-tert-butylbenzaldehyde, due to dominant hydrophobic effects from tert-butyl groups . This contrasts with smaller hydroxybenzaldehydes (e.g., 3-hydroxybenzaldehyde), which dissolve more readily in polar solvents .
Research Findings and Distinctions
Thermodynamic Stability
The sublimation enthalpy of this compound (96.0 kJ/mol) is significantly higher than that of 3- and 4-hydroxybenzaldehydes, reflecting stronger intermolecular van der Waals forces from tert-butyl groups .
Electrochemical Behavior
Schiff bases derived from this aldehyde exhibit tunable redox potentials, enabling applications in energy storage. For example, Zn(II) complexes with these ligands show reversible electron transfer at −0.85 V to −1.25 V (vs. Ag/AgCl), a range narrower than less substituted analogs .
Limitations in Supramolecular Chemistry
While smaller aldehydes can be encapsulated in supramolecular cages for selective reductions, this compound’s steric bulk prevents inclusion, limiting its utility in host-guest systems .
Biological Activity
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (DTBHA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by case studies and research findings.
This compound is a derivative of benzaldehyde characterized by two tert-butyl groups and a hydroxyl group at the 2-position. Its chemical structure facilitates various biochemical interactions, making it a versatile compound in synthetic organic chemistry.
Target Interactions:
DTBHA is structurally related to 3,5-di-t-butylcatechol (DTCAT), which interacts with the ryanodine receptor calcium channels in skeletal muscle. Although DTBHA does not activate these channels as potently as DTCAT, it still exhibits notable biochemical activity .
Biochemical Pathways:
The compound plays a crucial role in synthesizing Schiff base ligands. These ligands are essential for forming metal complexes that are active in various catalytic processes. Notably, DTBHA can undergo condensation reactions with amino-containing compounds to yield these ligands, which are used in metal complexation and catalysis .
Antibacterial Properties
Research has demonstrated that DTBHA exhibits antibacterial activity against several bacterial strains. A study evaluated its efficacy using the agar-well diffusion method against both Gram-positive and Gram-negative bacteria:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella sonnei
The results indicated that DTBHA showed moderate to significant antibacterial activity against these strains, with varying minimum inhibitory concentrations (MICs) depending on the specific bacterial species tested .
Cytotoxicity and Cellular Effects
In vitro studies have assessed the cytotoxic properties of DTBHA using brine shrimp bioassays. The findings suggest that while DTBHA itself exhibits some cytotoxic effects, its metal complexes often show enhanced biological activity due to chelation effects. This enhancement is attributed to the ability of metal ions to stabilize the ligand structure, increasing its interaction with cellular targets .
Case Studies
Several case studies highlight the application of DTBHA in synthesizing biologically active compounds:
-
Synthesis of Metal Complexes:
- Mn(III)-salen Complexes: DTBHA is utilized in creating manganese(III)-salen complexes that display catalytic properties useful in various organic transformations .
- Nickel Complexes: The compound is also employed in preparing nickel complexes that exhibit significant biological activities, including antimicrobial properties .
- Enantioselective Catalysis:
Summary of Findings
Biological Activity | Observations |
---|---|
Antibacterial | Effective against multiple bacterial strains with varying MICs |
Cytotoxicity | Moderate cytotoxic effects; enhanced by metal complexation |
Synthesis | Key role in producing metal complexes and chiral ligands |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3,5-di-tert-butyl-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- The compound is often synthesized via condensation reactions. For example, it reacts with L-histidine derivatives to form Schiff base ligands, which coordinate with metals like tin(IV) . Methanol with a catalytic amount of glacial acetic acid is a common solvent system, yielding products in 79–90% after recrystallization .
- Methodological Tip : Optimize solvent polarity (e.g., methanol vs. DMSO) and catalyst loading to enhance reaction efficiency. Monitor by TLC or HPLC for intermediate stability.
Q. How is this compound characterized spectroscopically?
- Key techniques include:
- NMR : Hydroxy and aldehyde protons appear as distinct signals (e.g., δ ~11.5 ppm for OH in DMSO-d₆) .
- FT-IR : Stretching vibrations for C=O (~1660 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) confirm functional groups .
- Data Contradiction Note : Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) may obscure peaks; use deuterated solvents consistently for reproducibility.
Q. What are its primary applications in coordination chemistry?
- The compound acts as a precursor for Schiff base ligands, forming complexes with metals (e.g., tin, copper) for catalytic or biological studies. For instance, tin(IV) complexes exhibit antimicrobial activity .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect crystallographic data interpretation?
- Two monoclinic polymorphs (space group P2₁/n) exist, differing in unit cell parameters (e.g., a = 9.8347 Å vs. 11.1775 Å) and H-bonding networks .
- Methodological Guidance :
- Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) to minimize thermal motion .
- Refine structures with SHELXL (R factor < 0.05) and validate using CCDC deposition standards .
- Data Table :
Parameter | Polymorph 1 | Polymorph 2 |
---|---|---|
Unit cell volume | 1350.80 ų | Similar range |
R factor | 0.046 | 0.049 |
Q. What thermodynamic parameters are critical for sublimation studies, and how are they experimentally determined?
- Enthalpy of sublimation (ΔsubH°) is measured via mass-loss effusion techniques. For this compound, ΔsubH° = 95.7 ± 0.5 kJ/mol at 304 K .
- Methodological Tip : Calibrate equipment using reference compounds (e.g., benzoic acid) and validate data across multiple temperature ranges (296–312 K) .
Q. How can computational methods predict reactivity in derivatization reactions (e.g., thiosemicarbazone formation)?
- Density Functional Theory (DFT) models optimize transition states for condensation reactions. For example, calculate Gibbs free energy (ΔG) to predict favorable N4-substituted thiosemicarbazone formation .
- Software Tools : Gaussian or ORCA for molecular modeling; correlate with experimental yields (79–90%) .
Q. Data Contradiction and Resolution
Q. Conflicting crystallographic reports: How to address discrepancies in unit cell parameters?
- Discrepancies may arise from temperature variations (e.g., 100 K vs. room temperature) or radiation sources (Mo-Kα vs. Cu-Kα). Cross-validate with powder XRD and differential scanning calorimetry (DSC) to confirm phase purity .
Q. Why do sublimation enthalpy values vary across studies?
- Sample purity (≥99% vs. 95%) and measurement techniques (effusion vs. calorimetry) impact results. Use high-purity samples (e.g., Sigma-Aldrich 99%) and replicate experiments in triplicate .
Q. Methodological Best Practices
Properties
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIQVLZDOZPJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350777 | |
Record name | 3,5-Di-tert-butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-07-7 | |
Record name | 3,5-Di-tert-butylsalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37942-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butylsalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Di-tert-butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DI-TERT-BUTYLSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA2N5HW8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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